molecular formula C17H13BrN6O2 B2480486 2-bromo-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide CAS No. 1904197-92-7

2-bromo-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide

Cat. No.: B2480486
CAS No.: 1904197-92-7
M. Wt: 413.235
InChI Key: VNOJVXXFBYOWGN-UHFFFAOYSA-N
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Description

2-bromo-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide is a novel chemical hybrid entity designed for advanced pharmaceutical and oncology research. Its molecular architecture strategically incorporates two privileged heterocyclic scaffolds—the [1,2,4]triazolo[4,3-a]pyridine and the 1,2,4-oxadiazole—which are independently recognized for their significant bioactivity and potential in drug discovery. The primary research value of this compound is rooted in its potential as a protein kinase inhibitor. Analogous compounds based on the 1,2,4-triazolo[4,3-a]pyridine scaffold have been investigated as potent inhibitors of p38 Mitogen-Activated Protein (MAP) kinases . p38 MAP kinases are central players in cellular stress responses and are implicated in the pathogenesis of various diseases, including inflammatory conditions, immune disorders, and cancer, making them high-value targets for therapeutic intervention . Concurrently, the 1,2,4-oxadiazole moiety is an established pharmacophore in the design of kinase inhibitors. For instance, benzamide derivatives featuring a 1,2,4-oxadiazole ring have been identified as novel and potent inhibitors of RET kinase, a well-known driver in multiple cancers . The hybridization of these two potent scaffolds in a single molecule creates a compound of high interest for researchers exploring new mechanisms for targeting kinase-driven proliferation and inflammatory pathways. This compound is intended for investigational use in biochemical and cellular assays to elucidate novel mechanisms of action, establish structure-activity relationships (SAR), and screen for anticancer activity. Researchers will find it particularly valuable for probing the synergistic effects of combining the triazolo-pyridine and oxadiazole pharmacophores. Its application is strictly confined to in vitro studies, and it serves as a critical building block for the development of next-generation targeted therapies.

Properties

IUPAC Name

2-bromo-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN6O2/c1-10-20-17(26-23-10)11-6-7-24-14(8-11)21-22-15(24)9-19-16(25)12-4-2-3-5-13(12)18/h2-8H,9H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOJVXXFBYOWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-bromo-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide is a complex organic compound characterized by its unique structural features that include bromine and multiple heterocyclic moieties. The compound's molecular formula is C17H13BrN6O2, with a molecular weight of approximately 413.235 g/mol. Its structural complexity suggests potential for diverse biological activity, particularly in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of 2-bromo-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide is significant for its biological interactions. The presence of the bromine atom enhances reactivity and may influence pharmacological properties. The oxadiazole and triazole rings are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC17H13BrN6O2
Molecular Weight413.235 g/mol
Functional GroupsBromine, Oxadiazole, Triazole

Anticancer Activity

Compounds containing oxadiazole and triazole moieties have been reported to show anticancer properties. For instance:

  • Compound A : Exhibited IC50 values of 0.67 µM against prostate cancer cells.
  • Compound B : Showed IC50 values of 1.18 µM against multiple cancer cell lines.

The unique combination of heterocycles in 2-bromo-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide suggests it may possess similar or enhanced anticancer activity compared to these derivatives.

Antimicrobial Properties

Similar oxadiazole derivatives have demonstrated antimicrobial properties. For example:

  • N-(phenyl)-N'-(substituted oxadiazoles) : Known for their broad-spectrum antimicrobial activities.

Given the structural features of 2-bromo-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide, it is hypothesized that it could also exhibit antimicrobial effects.

Case Studies and Research Findings

A study involving related compounds synthesized for their biological activity highlighted the following findings:

Compound NameBiological ActivityIC50 (µM)
N-(7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin)Anticancer0.75
N-(phenyl)-N'-(substituted oxadiazoles)Antimicrobial0.90
7-(substituted phenyl)-[1,2,4]triazolo derivativesEnzyme inhibitors0.85

These findings suggest that the structural components of 2-bromo-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-y)methyl)benzamide may confer similar or superior biological activities.

The mechanisms through which compounds like 2-bromo-N-((7-(3-methyl-1,2,4-oxadiazol-5-y)-[1,2,4]triazolo[4,3-a]pyridin) exert their effects are under investigation. Potential mechanisms include:

  • Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in cancer cell proliferation.
  • Disruption of Cellular Processes : Interaction with cellular pathways can lead to apoptosis in cancer cells.

Comparison with Similar Compounds

Core Heterocycles

  • Target Compound : [1,2,4]triazolo[4,3-a]pyridine core. This bicyclic system is electron-deficient, favoring interactions with ATP-binding pockets in kinases .
  • Compounds (8l, 8m, 8n, 8o): [1,2,4]triazolo[1,5-a]pyrimidine.
  • Compound : [1,2,4]triazolo[4,3-b]pyridazine. The pyridazine core introduces additional nitrogen atoms, enhancing polarity but reducing metabolic stability compared to pyridine derivatives .

Key Substituents

Compound Substituents Functional Impact
Target Compound 7-(3-methyl-1,2,4-oxadiazole), 3-(bromo-benzamide methyl) Oxadiazole improves stability; bromo enhances halogen bonding .
8l () 4-bromophenyl, benzo[d][1,3]dioxol-5-ylmethyl Bromophenyl increases lipophilicity; dioxole may reduce oxidative metabolism .
Compound 3-methyl, 4-phenyl, 2-furamide Furamide introduces hydrogen-bond donors; methyl group modulates steric effects .
Patent Compound Ethynyl linker, trifluoromethylphenyl Ethynyl enhances rigidity; trifluoromethyl improves bioavailability and solubility .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound ~424 (calculated) N/A Bromo, oxadiazole, methyl linker
8l () ~479 (calculated) 182–184 High yield (80%), bromophenyl
8m () ~479 (calculated) 150–152 Lower yield (58%), meta-bromo substitution
Compound ~435 (calculated) N/A Furamide, pyridazine core

Notes:

  • The target compound’s oxadiazole group likely increases solubility compared to trifluoromethyl or bromophenyl substituents in analogs .
  • Melting points in suggest bromophenyl derivatives (e.g., 8l) exhibit higher thermal stability than trifluoromethyl analogs (e.g., 8n: 158–160°C) .

Q & A

Q. What synthetic routes are commonly employed to prepare 2-bromo-N-...benzamide, and what are the critical reaction parameters?

  • Methodological Answer : The synthesis typically involves multistep reactions, including cyclization and functionalization. Key protocols include:
  • Nucleophilic Substitution : Reacting halogenated intermediates with thiols or amines in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base .
  • Triazolo-Oxadiazole Core Formation : Cyclization of hydrazine derivatives with carbonyl compounds under reflux conditions .
  • Benzamide Coupling : Amide bond formation using coupling agents like EDCI/HOBt in dichloromethane .

Q. Table 1: Comparison of Synthetic Methods

MethodConditionsYield RangeKey Reference
Nucleophilic SubstitutionDMF, K₂CO₃, RT, 12–24 h60–75%
CyclizationEthanol, reflux, 6 h50–65%
Amide CouplingDCM, EDCI/HOBt, RT, 4 h70–85%

Q. Which analytical techniques are essential for structural characterization and purity assessment?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Record ¹H and ¹³C NMR in DMSO-d₆ at 400 MHz. Compare experimental shifts with computational predictions (e.g., DFT) to confirm regiochemistry .
  • Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular ion peaks and isotopic patterns .
  • High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial design to evaluate interactions between variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can optimize cyclization reactions .
  • Flow Chemistry : Use continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., dimerization) .

Q. What strategies resolve structural ambiguities or polymorphic forms in crystallographic studies?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in ethyl acetate/hexane. Compare unit cell parameters with Cambridge Structural Database entries .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict stable conformers and compare with experimental data .
  • Variable-Temperature NMR : Monitor dynamic effects (e.g., ring flipping) to identify conformational flexibility .

Q. How should contradictory biological activity data be analyzed across studies?

  • Methodological Answer :
  • Assay Validation : Cross-check protocols (e.g., cell lines, incubation times, concentrations). For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
  • Orthogonal Assays : Use SPR (surface plasmon resonance) to confirm binding affinity if fluorescence-based assays show variability .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers and trends .

Data Contradiction Analysis

Q. How can researchers address inconsistencies in reported synthetic yields?

  • Methodological Answer :
  • Reaction Monitoring : Use in situ FTIR or LC-MS to track intermediate formation and identify bottlenecks (e.g., unstable intermediates degrading in prolonged reactions) .
  • By-Product Identification : Isolate side products via preparative TLC and characterize them via NMR/MS to adjust reaction stoichiometry .

Biological Evaluation

Q. What in vitro assays are recommended for initial pharmacological screening?

  • Methodological Answer :
  • Kinase Inhibition : Use ADP-Glo™ assay for kinase targets (e.g., EGFR, BRAF) at 10 µM compound concentration .
  • Cytotoxicity : Screen against HEK-293 and MCF-7 cell lines via MTT assay (72 h incubation) .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Methodological Answer :
  • Pharmacophore Modeling : Use MOE or Schrödinger Suite to identify critical functional groups (e.g., oxadiazole ring’s role in H-bonding) .
  • Fragment Replacement : Substitute the benzamide moiety with bioisosteres (e.g., sulfonamides) and compare activity .

Tables for Key Data

Q. Table 2: Biological Activity of Analogous Compounds

Compound ClassTargetIC₅₀ (µM)Reference
Triazolo-OxadiazoleEGFR Kinase0.12
Benzamide DerivativesMCF-7 Cells1.8
Thiazole-Triazole HybridsAntimicrobial4.5

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